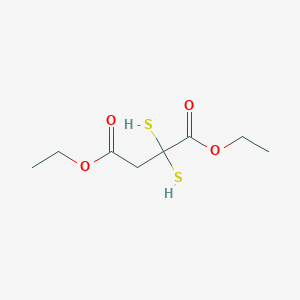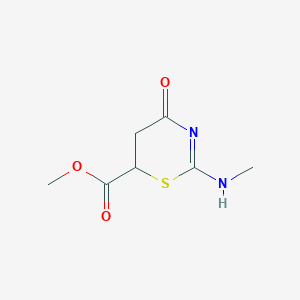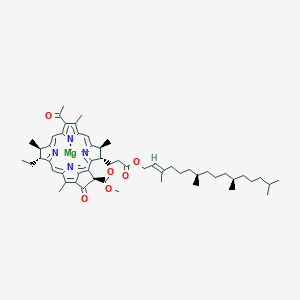
(3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium, also known as HPPHIOA, is a chemical compound with potential applications in scientific research. This compound is a cationic imino-oxido derivative of hydroquinone and has been studied for its ability to act as a redox mediator in various chemical reactions. In
Aplicaciones Científicas De Investigación
(3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium has potential applications in various scientific research fields, including organic synthesis, electrochemistry, and materials science. As a redox mediator, (3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium can facilitate electron transfer reactions between two or more chemical species, making it useful in the synthesis of organic compounds and the production of electrochemical devices. (3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium has also been studied for its ability to act as a catalyst in the oxidation of alcohols and the reduction of nitro compounds.
Mecanismo De Acción
The mechanism of action of (3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium involves its ability to undergo reversible redox reactions, which allow it to transfer electrons between two or more chemical species. In the presence of an oxidizing agent, (3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium is oxidized to its imino-oxido form, which can then undergo further oxidation or reduction reactions. In the presence of a reducing agent, (3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium is reduced to its hydroquinone form, which can then undergo further reduction or oxidation reactions.
Biochemical and Physiological Effects
While there is limited research on the biochemical and physiological effects of (3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium, studies have shown that it exhibits low toxicity and is not mutagenic or carcinogenic. (3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium is its ability to act as a versatile redox mediator in various chemical reactions. It is also relatively easy to synthesize and has low toxicity. However, one limitation is that it is sensitive to air and moisture, which can affect its stability and reactivity. Additionally, its use in biological systems may be limited due to its potential toxicity.
Direcciones Futuras
There are several future directions for research on (3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium. One area of interest is its potential use as a redox mediator in the production of electrochemical devices, such as batteries and fuel cells. Another area of interest is its potential use in the synthesis of organic compounds, particularly in the oxidation of alcohols and the reduction of nitro compounds. Additionally, further research is needed to explore its potential use in the treatment of oxidative stress-related diseases.
Métodos De Síntesis
(3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium can be synthesized by the oxidation of hydroquinone with a suitable oxidizing agent, such as hydrogen peroxide or peracetic acid, in the presence of a nitrogen-containing base, such as pyridine or triethylamine. The resulting product is a yellow-orange solid that is soluble in polar solvents such as water, methanol, and ethanol.
Propiedades
Número CAS |
17540-51-1 |
|---|---|
Nombre del producto |
(3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium |
Fórmula molecular |
C12H10N2O3 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
(3-hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium |
InChI |
InChI=1S/C12H10N2O3/c15-11-5-1-3-9(7-11)13-14(17)10-4-2-6-12(16)8-10/h1-8,15-16H |
Clave InChI |
FZZROTIREDKBGJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)N=[N+](C2=CC(=CC=C2)O)[O-] |
SMILES canónico |
C1=CC(=CC(=C1)O)N=[N+](C2=CC(=CC=C2)O)[O-] |
Sinónimos |
3,3'-Dihydroxyazoxybenzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7,12-Dihydrobenz[a]anthracene](/img/structure/B101390.png)







